z-d-n-Me-val-oh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-10(2)12(13(16)17)15(3)14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,16,17)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEHOKZDWLJKHP-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426938 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-N-methyl-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53978-73-7 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-N-methyl-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to N-Benzyloxycarbonyl-D-N-methylvaline (Z-D-N-Me-Val-OH)

This document provides a comprehensive technical overview of N-Benzyloxycarbonyl-D-N-methylvaline, a specialized amino acid derivative crucial for advanced peptide synthesis and drug development. We will delve into its structural characteristics, physicochemical properties, synthesis protocols, and key applications, offering field-proven insights for researchers and scientists.

Introduction and Strategic Importance

N-Benzyloxycarbonyl-D-N-methylvaline, abbreviated as Z-D-N-Me-Val-OH, is a non-canonical amino acid building block. Its structure is systematically modified to impart specific, desirable properties to peptide drug candidates. Understanding the nomenclature provides the first clue to its function:

-

Z : Represents the Benzyloxycarbonyl (Cbz) group, a well-established amine-protecting group in peptide chemistry. Its primary role is to prevent the highly reactive amine from participating in unintended side reactions during the peptide coupling process.[1][2] The Z-group is notably stable under various conditions but can be selectively removed, typically via catalytic hydrogenation, which leaves sensitive peptide bonds intact.[3]

-

D : Denotes the stereochemistry at the alpha-carbon, indicating it is the D-isomer of valine. Peptides incorporating D-amino acids exhibit significantly enhanced resistance to proteolytic degradation by endogenous enzymes, a critical factor for improving the in-vivo half-life of peptide therapeutics.

-

N-Me : Signifies N-methylation, the substitution of a methyl group onto the backbone amide nitrogen. This modification is a cornerstone of modern peptidomimetic design.[4] It introduces steric hindrance that can disrupt backbone hydrogen bonding, thereby restricting the peptide's conformational flexibility.[2][5] This constraint can lock the peptide into a bioactive conformation, enhancing receptor binding affinity and selectivity. Furthermore, N-methylation often improves cell permeability and oral bioavailability.[2][4][5]

-

Val : The core amino acid is valine, characterized by its bulky, hydrophobic isopropyl side chain.

-

OH : Indicates the C-terminus is a free carboxylic acid, ready for activation and coupling to the N-terminus of another amino acid in a growing peptide chain.

The strategic combination of these features makes this compound a high-value reagent for constructing conformationally constrained, degradation-resistant peptides for therapeutic and research applications.[]

Chemical Structure and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its reactivity and handling characteristics.

Structural Diagram

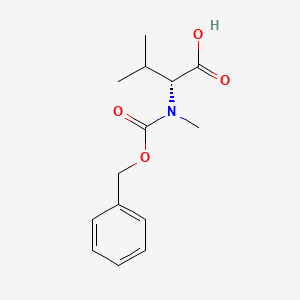

The chemical structure of this compound is presented below. The diagram highlights the key functional moieties: the D-valine core, the N-methyl group, and the N-benzyloxycarbonyl (Z) protecting group.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of key properties for this compound is provided for easy reference.

| Property | Value | Source |

| IUPAC Name | (2R)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid | [] |

| CAS Number | 53978-73-7 | [] |

| Molecular Formula | C₁₄H₁₉NO₄ | [] |

| Molecular Weight | 265.3 g/mol | [][7] |

| Appearance | Solid | [] |

| Storage | Store at 2-8 °C | [] |

Synthesis and Quality Control

The synthesis of N-methylated amino acids is a critical process that requires careful selection of methodology to prevent racemization and ensure high purity.[1]

Synthetic Pathway: N-Methylation of N-Protected Precursor

A common and effective strategy for preparing this compound involves the methylation of the readily available N-protected precursor, Z-D-Val-OH. This pathway is favored as it generally preserves the stereochemical integrity of the chiral center.[2][8]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Causality: This protocol, adapted from established methods for N-methylating N-benzyloxycarbonyl amino acids, uses a strong base (Sodium Hydride, NaH) to deprotonate the amide nitrogen of the Z-group, creating a nucleophile.[2] Methyl iodide (CH₃I), a potent methylating agent, is then introduced for the alkylation step. Anhydrous THF is used as the solvent to prevent quenching of the highly reactive NaH by water. Refluxing drives the sterically hindered reaction to completion.[1][2]

Materials:

-

N-Benzyloxycarbonyl-D-valine (Z-D-Val-OH)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup : In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve Z-D-Val-OH (1.0 eq) in anhydrous THF.

-

Addition of Reagents : To the stirred solution, add methyl iodide (8.0 eq) followed by the careful, portion-wise addition of sodium hydride (3.0 eq). Caution: NaH reacts violently with water and generates hydrogen gas.

-

Reaction : Heat the mixture to reflux (approx. 80 °C) and maintain for 24 hours, monitoring the reaction progress by TLC.

-

Workup : Cool the reaction to room temperature and carefully quench with water. Remove the THF under reduced pressure.

-

Extraction : To the residue, add diethyl ether and water. Separate the aqueous layer and wash the ether layer once more with water. Combine the aqueous layers and acidify to pH 2-3 with 1 M HCl.

-

Isolation : Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification : Remove the solvent by rotary evaporation. The resulting crude product can be purified by crystallization or column chromatography to yield pure this compound.

Trustworthiness: Analytical Characterization

To validate the identity and purity of the synthesized compound, a suite of analytical techniques is employed. This self-validating system ensures the material meets the standards required for subsequent applications.

-

¹H NMR Spectroscopy : Confirms the presence of all expected protons, including the characteristic N-methyl singlet, the isopropyl doublet, and the aromatic protons of the Z-group.

-

Mass Spectrometry (MS) : Verifies the correct molecular weight (265.3 g/mol ) and provides fragmentation patterns consistent with the structure.

-

High-Performance Liquid Chromatography (HPLC) : Assesses the purity of the final compound and can be used with a chiral column to confirm enantiomeric purity.

Applications in Research and Development

This compound is a specialized reagent primarily used in the solid-phase or solution-phase synthesis of peptides with enhanced pharmaceutical properties.[1]

-

Drug Discovery : It is a key building block for creating peptide-based drug candidates with improved stability against enzymatic breakdown and better cell membrane permeability.[2][5][]

-

Conformational Studies : The N-methyl group acts as a conformational lock, making peptides containing this residue valuable tools for studying structure-activity relationships (SAR) and receptor-ligand interactions.[5]

-

Synthesis of Complex Natural Products : This derivative serves as a crucial component in the total synthesis of complex natural products that contain N-methylated amino acid residues, such as the dolastatins and destruxins.[1]

The primary challenge in its application is the steric hindrance caused by the N-methyl group, which can slow down coupling reactions during peptide synthesis.[5] To overcome this, more potent coupling reagents (e.g., HATU, HCTU) and extended reaction times or double coupling strategies are often required to ensure high yields.[5]

References

- BenchChem. Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-_SvTZyRWWKVwsQiJiGgflEjZfaCc3md05x5tC9c94irwIdD_R4FG14ZHsrR2txV4VhgYWXHXhbJ8KyMkO71Puj43WIsD7C4MCXTWEHS_11FLvaRotdy3ozLW0lIw5gpmMR4Vp8Ep37hQwfmn_zqVgDG_U87SeiRkGAZy9EaEuFDpYM1nR5LLjt0il_piScp5OqNhdqI5yYRJjJwMOQcAiCd3FpoixpzW]

- Benchchem. N-((Benzyloxy)carbonyl)-N-methyl-L-valine | 42417-65-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlnq0G5WfSKbg1FhJNB-BPnFojzhHJnmwoIdmdtpXkqZQ29ZKh_kyvTFoHJly0xifgnPkjLXED8Qj2Sk7ehfqvXKbYXNoSGX_3a3cxR-wyFcxtRnMmDcPqRD7csNa6PZ9oSVQ=]

- BOC Sciences. This compound - (CAS 53978-73-7). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl6oaSOgJq3IMzZ_6egWInI_zSmqpH_mj_E0b8dYUp282zdQbl2-H2U9gauU7til2br-RbQPSYalSzc4M6cRq5lEfLCuoBd0MMbS-q7zKdc5I-CaNeyiIclBrvbxu8w5Zs06NEZ7Z8RYrFboUcIBYmNQoSXUl9OPKuGRaYrBCaYFnJ1XV8]

- Benchchem. An In-depth Technical Guide to the Synthesis of N-Benzyloxycarbonyl-N-methyl-L-alanine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJlEtPP3TxajhbCvYgSo1ZklGVYwM82BxoC5T0MVwP0ocevb1jimWvwFE9aRJoSar8u3yq7kRvvAE6WArLAgBWgYKhVnTPIANW63gaey0OtGRIi5pBGDYGcaAep4QGCoezINLHMkH_dWncfKLIY75F_x-mw7_0RctaxhRgXjuvrAoro_C2tuoJEWe2nggGuuS-tdFcF6CzpreaAeJsttKERl5Ar4PAeD2_QkJNJXBLz5jQ]

- ChemPep Inc. Z-N-Me-Val-OH | 42417-65-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ81jTJdNZEM21u6ies3txkBgq6yXGyFd1bBS44pcBaSIXZ9IDxy5QiB-bR1C8cnouQecy3peGA_JZLwL1zzaXDdy5MSkTs13o12KgXw3Q1WIeIxcGmT-jbscLkiyTO2lbon74]

- PubMed. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. [URL: https://pubmed.ncbi.nlm.nih.gov/37774900/]

- PubChem. N-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7016371]

- ResearchGate. N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. [URL: https://www.researchgate.net/publication/232014136_N-Methylamino_Acids_in_Peptide_Synthesis_II_A_New_Synthesis_of_N-Benzyloxycarbonyl_N-Methylamino_Acids]

- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). [URL: https://www.thieme-connect.de/products/ebooks/book/10.1055/b-003-121620]

- PubChem. N-alpha-Benzyloxycarbonyl-D-valine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/712434]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. chempep.com [chempep.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Elucidating the Mechanism of Action of a Novel Modified Amino Acid: The Case of Z-D-N-Me-Val-OH

As a Senior Application Scientist, it is imperative to address the initial query regarding "Z-D-N-Me-Val-OH." Following an extensive search of chemical and biological databases, it has been determined that "this compound" is not a widely recognized or characterized compound with a substantial body of published research on its mechanism of action. The name represents a chemical structure, likely a benzyloxycarbonyl-protected D-N-methyl-valine, which suggests its potential use as a synthetic intermediate or a component of a larger molecule.

Given the absence of specific data for this compound, this guide will adopt a hypothetical yet scientifically rigorous approach. We will posit a plausible mechanism of action for a molecule with this structure—a modified amino acid—and outline a comprehensive strategy for its investigation. This document will therefore serve as a blueprint for researchers and drug development professionals on how to elucidate the mechanism of action of a novel compound of this class, from initial hypothesis to experimental validation.

Hypothesized Mechanism of Action: Inhibition of a Serine Protease

Modified amino acids and small peptides are frequently investigated as enzyme inhibitors. The structure of this compound, with its bulky protecting group and N-methylation, suggests potential for steric hindrance and altered binding kinetics within an enzyme's active site. We will hypothesize that this compound acts as a competitive inhibitor of a chymotrypsin-like serine protease, a class of enzymes involved in a multitude of physiological and pathological processes.

Part 1: Initial Characterization and Hypothesis Validation

The first phase of investigation focuses on confirming the hypothesized enzymatic inhibition and determining the kinetic parameters of this interaction.

In Vitro Enzyme Inhibition Assays

The foundational experiment is to assess the direct inhibitory effect of this compound on the target serine protease.

-

Reagents and Materials:

-

Purified human chymotrypsin-like serine protease

-

This compound (solubilized in an appropriate solvent, e.g., DMSO)

-

Chromogenic or fluorogenic substrate specific for the protease (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add 10 µL of each inhibitor concentration to triplicate wells. Include wells with buffer and solvent for control purposes.

-

Add 70 µL of the assay buffer to all wells.

-

Add 10 µL of the serine protease solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the substrate.

-

Immediately measure the absorbance or fluorescence at the appropriate wavelength every minute for 30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Plot V₀ against the inhibitor concentration and fit the data to a suitable inhibition model (e.g., dose-response) to determine the IC₅₀ value.

-

Determination of Inhibition Kinetics

Understanding the mode of inhibition is crucial. This is achieved by performing the enzyme assay with varying concentrations of both the inhibitor and the substrate.

Caption: Workflow for determining the mode of enzyme inhibition.

| Inhibitor Conc. (µM) | Apparent K_m (µM) | V_max (µmol/min) | Mode of Inhibition |

| 0 | 10 | 100 | - |

| 5 | 25 | 100 | Competitive |

| 10 | 48 | 100 | Competitive |

| 20 | 95 | 100 | Competitive |

Part 2: Cellular Activity and Target Engagement

Demonstrating that this compound can exert its effect in a cellular context is the next critical step.

Cell-Based Assay for Protease Activity

A cell-based assay is necessary to confirm that the compound can penetrate the cell membrane and inhibit the target protease within a living system.

-

Cell Culture: Culture a relevant cell line known to express the target serine protease to 80% confluency.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2-4 hours).

-

Cell Lysis: Lyse the cells to release intracellular contents.

-

Activity Measurement: Measure the activity of the target protease in the cell lysates using the same chromogenic or fluorogenic substrate as in the in vitro assay.

-

Data Analysis: Determine the cellular IC₅₀ value.

Target Engagement Assay

A cellular thermal shift assay (CETSA) can be employed to verify direct binding of this compound to the target protease in cells.

Caption: Workflow for confirming target engagement using CETSA.

Part 3: Downstream Signaling and Phenotypic Effects

The final phase connects the molecular mechanism to a cellular phenotype. Assuming our serine protease is involved in an inflammatory signaling pathway, we will investigate the downstream consequences of its inhibition.

Analysis of Downstream Signaling Pathways

If the target protease is known to cleave and activate a specific signaling protein (e.g., a cytokine precursor), we can measure the levels of the active form of this protein.

Caption: Hypothetical signaling pathway inhibited by this compound.

-

Cell Treatment: Treat cells with an inflammatory stimulus in the presence or absence of this compound.

-

Protein Extraction: Extract total protein from the cells.

-

SDS-PAGE and Western Blot: Separate proteins by size using SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the cleaved (active) form of the downstream substrate.

-

Analysis: Quantify the band intensities to determine the effect of this compound on substrate cleavage.

Cellular Phenotypic Assay

The ultimate goal is to demonstrate a functional consequence of target inhibition.

-

Cell Model: Use a relevant cell model for inflammation (e.g., macrophages stimulated with lipopolysaccharide - LPS).

-

Treatment: Treat the cells with LPS in the presence of varying concentrations of this compound.

-

Endpoint Measurement: Measure the production of a key inflammatory mediator (e.g., TNF-α or IL-6) in the cell culture supernatant using an ELISA kit.

-

Data Analysis: Determine the dose-dependent effect of this compound on the inflammatory response.

References

Since this compound is a hypothetical subject of this guide, the references provided below are for the methodologies and concepts discussed, which are standard in the field of drug discovery and mechanism of action studies.

-

Enzyme Inhibition Assays: Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]

-

Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

-

Western Blotting: Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429. [Link]

-

ELISA: Engvall, E., & Perlmann, P. (1971). Enzyme-linked immunosorbent assay (ELISA). Quantitative assay of immunoglobulin G. Immunochemistry, 8(9), 871-874. [Link]

synthesis pathway of z-d-n-Me-val-oh

An In-Depth Technical Guide to the Synthesis of Z-D-N-Me-Val-OH

Abstract

N-methylation of amino acids is a critical modification in medicinal chemistry and peptide science, often imparting enhanced pharmacokinetic properties such as increased metabolic stability, improved membrane permeability, and conformational rigidity.[1][2] This guide provides a comprehensive, in-depth technical overview of the core synthesis pathway for this compound (N-Benzyloxycarbonyl-N-methyl-D-valine), an important building block for peptide synthesis. We will dissect the most prevalent and reliable synthetic strategy—direct N-alkylation of the Z-protected D-valine precursor. This document details the underlying reaction mechanism, provides a field-proven experimental protocol, and discusses essential characterization, purification, and safety considerations. The causality behind experimental choices is explained to empower researchers with a robust understanding of the synthesis, enabling effective troubleshooting and optimization.

Introduction: The Strategic Value of N-Methylation

The incorporation of N-methylated amino acids into peptide backbones is a time-tested strategy to overcome many of the inherent liabilities of peptide-based therapeutics. The substitution of a methyl group for an amide proton (N-H) removes a hydrogen bond donor, which can profoundly influence the peptide's conformational preferences and its interactions with biological targets.[2] Furthermore, this modification sterically hinders the approach of proteolytic enzymes, significantly increasing the peptide's in-vivo half-life.[1]

This compound, specifically, provides the N-methylated D-enantiomer of valine with a benzyloxycarbonyl (Z or Cbz) protecting group. The Z group is a classic and highly versatile urethane-type protecting group for amines.[3][4] Its stability in various coupling conditions and its susceptibility to removal via catalytic hydrogenation make it an invaluable tool in solution-phase peptide synthesis.[3][5] This guide focuses on the most direct and widely applied solution-phase synthesis of this key building block.

Synthetic Strategy: Direct N-Alkylation

The synthesis of this compound is most efficiently achieved through the direct N-methylation of its precursor, Z-D-Val-OH. This approach is predicated on the selective alkylation of the carbamate nitrogen.

Retrosynthetic Analysis & Mechanistic Principle

The core transformation is the formation of a new carbon-nitrogen bond. The most broadly applied method for this transformation on N-carbamoyl protected amino acids involves deprotonation of the N-H proton followed by an SN2 reaction with a methylating agent.[2]

The mechanism proceeds in two key steps:

-

Deprotonation: A strong, non-nucleophilic base is required to abstract the acidic proton from the carbamate nitrogen. Sodium hydride (NaH) is an ideal choice for this purpose. It reacts to form a sodium salt of the carbamate and hydrogen gas.[6] It is crucial to use a sufficient excess of the base to also deprotonate the carboxylic acid, forming a dianion.

-

Nucleophilic Attack: The resulting carbamate anion is a potent nucleophile that readily attacks the electrophilic methyl group of a methylating agent, such as methyl iodide (MeI). The alkylation occurs selectively on the nitrogen atom.[6]

The overall workflow is visualized below.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the N-methylation of N-protected amino acids.[2][6][7]

Materials and Reagents

| Reagent/Material | Formula | M.W. | CAS No. | Key Considerations |

| Z-D-Val-OH | C₁₃H₁₇NO₄ | 251.28 | 1149-25-3 | Starting material; ensure dryness. |

| Sodium Hydride (NaH) | NaH | 24.00 | 7646-69-7 | 60% dispersion in mineral oil. Highly reactive with water. |

| Methyl Iodide (MeI) | CH₃I | 141.94 | 74-88-4 | Toxic and a potential carcinogen. Handle in a fume hood. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous grade required. Test for peroxides. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 1 M aqueous solution for work-up. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent. |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Anhydrous, for drying organic layers. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried to prevent premature quenching of the sodium hydride.

-

Dissolution: Under an inert atmosphere, dissolve Z-D-Val-OH (1.0 eq.) in anhydrous THF (approx. 10-15 mL per gram of amino acid).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Deprotonation: Carefully add sodium hydride (60% dispersion in oil, 2.2 eq.) portion-wise to the stirred solution over 20-30 minutes. Causality: Portion-wise addition is critical to control the rate of hydrogen gas evolution, which is vigorous. Stir the resulting slurry at 0 °C for an additional 30 minutes to ensure complete formation of the dianion.

-

N-Methylation: Add methyl iodide (2.5 - 3.0 eq.) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir overnight (12-16 hours).

-

Work-up - Quenching: Carefully quench the reaction by slowly adding water dropwise at 0 °C to destroy any unreacted NaH.

-

Work-up - Acidification & Extraction: Acidify the aqueous mixture to a pH of 2-3 with 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification

The crude product, typically an oil or semi-solid, is purified by flash column chromatography on silica gel. A gradient elution system, such as hexane/ethyl acetate with a small percentage of acetic acid (e.g., 0.5%) to keep the carboxylic acid protonated and prevent streaking, is generally effective.

Characterization and Quality Control

Confirmation of the final product, this compound, is achieved through standard analytical techniques.

| Technique | Expected Result |

| ¹H NMR | Disappearance of the N-H proton signal from the starting material. Appearance of a new singlet corresponding to the N-CH₃ group (typically ~2.8-3.0 ppm). Other signals corresponding to the Z-group, valine side chain, and alpha-proton should be present and shifted accordingly. |

| ¹³C NMR | Appearance of a new peak for the N-CH₃ carbon. |

| Mass Spec (ESI) | Calculation of the exact mass for C₁₄H₁₉NO₄. The [M+H]⁺ or [M+Na]⁺ ions should be observed. |

| Optical Rotation | Should exhibit a specific rotation characteristic of the D-enantiomer. |

Alternative Synthetic Approaches

While direct alkylation with NaH/MeI is robust, other methods for N-methylation exist.

-

Reductive Amination: This involves reacting the free amino acid (D-Valine) with formaldehyde, followed by reduction. The Z-group would be introduced in a subsequent step. This method is effective but adds steps to the synthesis.[8]

-

On-Resin Methylation: For solid-phase peptide synthesis (SPPS), N-methylation can be performed directly on the resin-bound amino acid.[9][10] A common method involves protecting the amine as an o-nitrobenzenesulfonamide (o-NBS), methylating the sulfonamide, and then removing the o-NBS group.[10][11]

The choice of method depends on the overall synthetic strategy (solution-phase vs. solid-phase) and the presence of other sensitive functional groups.

Caption: General workflow for an alternative on-resin N-methylation.

Safety and Handling

-

Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere and away from any sources of moisture. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, gloves, and safety glasses.

-

Methyl Iodide (MeI): A volatile, toxic, and carcinogenic liquid. All manipulations must be performed in a well-ventilated chemical fume hood. Avoid inhalation and skin contact.

-

Tetrahydrofuran (THF): Can form explosive peroxides upon storage.[6] Always test for peroxides before use, especially before distilling to dryness.

Conclusion

The synthesis of this compound via direct N-alkylation of Z-D-Val-OH is a reliable and scalable method for producing this valuable N-methylated amino acid derivative. A thorough understanding of the reaction mechanism, careful control of reaction conditions—particularly the exclusion of moisture—and adherence to safety protocols are paramount for a successful outcome. This guide provides the foundational knowledge and a practical protocol to empower researchers in the synthesis of this and similar building blocks essential for modern drug discovery and peptide chemistry.

References

-

Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(12), 5823-5846. [Link]

-

Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 48(1), 77-81. [Link]

-

Kaljuste, K., & Undén, A. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 42(2), 118-124. [Link]

-

Aurelio, L. (2016). Synthesis of N-Alkyl Amino Acids. In Nonribosomal Peptide Synthesis. Humana Press, New York, NY. [Link]

-

Naoum, J. N., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Letters, 23(15), 5964-5968. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec Website. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

-

Leguia, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1756. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchmgt.monash.edu [researchmgt.monash.edu]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of N-α-Benzyloxycarbonyl-N-methyl-L-valine (Z-N-Me-Val-OH) and its Derivatives in Apoptosis Research

A Senior Application Scientist's Perspective on Peptide-Based Caspase Inhibition

This guide provides a comprehensive technical overview of the biological activity of N-α-benzyloxycarbonyl-N-methyl-L-valine (Z-N-Me-Val-OH) and related peptide derivatives. While the specific compound "z-d-n-Me-val-oh" is not extensively documented under this exact nomenclature, the structural motifs strongly suggest its classification within a well-established family of peptide-based enzyme inhibitors, particularly those targeting caspases. This document will, therefore, focus on the core principles of using such compounds to modulate apoptosis, providing both theoretical background and practical methodologies for researchers, scientists, and drug development professionals.

Part 1: Elucidating the Target: The Central Role of Caspases in Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. This process is orchestrated by a family of cysteine-aspartic proteases known as caspases. These enzymes exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade in response to specific stimuli.

Caspases can be broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). Initiator caspases are activated by pro-apoptotic signals and, in turn, cleave and activate the executioner caspases. The executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

The tetrapeptide recognition sequence is a critical determinant of caspase substrate specificity. For instance, caspase-3 and caspase-7 preferentially cleave substrates after a DEVD (Asp-Glu-Val-Asp) sequence. This specificity is exploited in the design of synthetic peptide inhibitors.

The Rationale for Peptide-Based Inhibitors

Peptide-based inhibitors are invaluable tools for studying the roles of specific caspases in biological processes. By mimicking the natural substrate of a caspase, these inhibitors can competitively or irreversibly bind to the active site of the enzyme, thereby blocking its proteolytic activity. The general structure of such inhibitors often includes:

-

A recognition sequence: A short peptide sequence (typically 3-4 amino acids) that directs the inhibitor to a specific caspase.

-

A reactive group: An electrophilic "warhead," such as a fluoromethylketone (FMK) or an aldehyde (CHO), that forms a covalent bond with the catalytic cysteine residue in the caspase active site.

-

N-terminal protecting group: Often a benzyloxycarbonyl (Z) group, which enhances cell permeability and prevents degradation by aminopeptidases.

N-methylation of an amino acid within the peptide backbone, as suggested by "n-Me-val," is a common medicinal chemistry strategy to improve metabolic stability and conformational rigidity, which can enhance binding affinity and selectivity.

Part 2: Z-N-Me-Val-OH and its Derivatives as Caspase Inhibitors

While Z-N-Me-Val-OH itself is a single modified amino acid, it serves as a crucial building block for more complex peptide inhibitors. The valine residue is a key component of the recognition sequence for several caspases, including the DEVD motif for caspase-3. Therefore, a peptide incorporating N-methyl-valine could be designed to target specific caspases.

The biological activity of such a peptide would be the inhibition of apoptosis by blocking the catalytic activity of one or more caspases.[1] A well-characterized example of a broad-spectrum caspase inhibitor is Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone), which is cell-permeable and irreversibly binds to the active site of multiple caspases.[1][2] This compound is widely used to determine whether a cellular process is caspase-dependent.

Mechanism of Action

The inhibitory action of a peptide-based caspase inhibitor like those derived from Z-N-Me-Val-OH follows a well-defined mechanism:

-

Cellular Uptake: The hydrophobic N-terminal protecting group facilitates the passive diffusion of the inhibitor across the cell membrane.

-

Active Site Recognition: The peptide sequence of the inhibitor is recognized by the target caspase.

-

Covalent Modification: The reactive group (e.g., FMK) forms a stable thioether bond with the cysteine residue in the caspase's active site, leading to irreversible inhibition.

The consequence of this inhibition is the preservation of the caspase's substrates, thereby preventing the execution of the apoptotic program.

Signaling Pathway: Caspase-Mediated Apoptosis and its Inhibition

Caption: Caspase activation cascade and the point of intervention for peptide-based inhibitors.

Part 3: Experimental Protocols for Assessing Biological Activity

To characterize the biological activity of a putative caspase inhibitor, a series of well-controlled experiments are necessary. The following protocols provide a framework for these investigations.

Protocol 1: In Vitro Caspase Activity Assay

This assay directly measures the enzymatic activity of a purified caspase in the presence of the inhibitor.

Principle: A fluorogenic or colorimetric substrate containing the caspase recognition sequence is used. Cleavage of the substrate by the caspase releases a fluorescent or colored molecule, which can be quantified. The inhibitory potential of the compound is determined by its ability to reduce this signal.

Materials:

-

Purified active caspase-3 (or other target caspase)

-

Caspase assay buffer

-

Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC)

-

Test inhibitor (e.g., a peptide derived from Z-N-Me-Val-OH)

-

Positive control inhibitor (e.g., Z-DEVD-FMK)[3]

-

96-well microplate

-

Fluorometer

Procedure:

-

Prepare a serial dilution of the test inhibitor in the assay buffer.

-

In a 96-well plate, add the purified active caspase-3 to each well (except for the blank).

-

Add the diluted test inhibitor or control inhibitor to the respective wells.

-

Incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Add the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence at time zero and then kinetically every 5 minutes for 1 hour at the appropriate excitation and emission wavelengths.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the rate of cleavage against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Cell-Based Apoptosis Assay

This assay assesses the ability of the inhibitor to prevent apoptosis in cultured cells.

Principle: Apoptosis is induced in a cell line using a known stimulus (e.g., staurosporine, TNF-α). The ability of the test inhibitor to rescue the cells from apoptosis is measured using various methods, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or a TUNEL assay to detect DNA fragmentation.[4]

Materials:

-

A suitable cell line (e.g., Jurkat, HeLa)

-

Cell culture medium and supplements

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Test inhibitor

-

Positive control inhibitor (e.g., Z-VAD-FMK)[1]

-

Annexin V-FITC/PI apoptosis detection kit

-

Flow cytometer

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test inhibitor or control inhibitor for 1-2 hours.

-

Induce apoptosis by adding the apoptosis-inducing agent.

-

Incubate for the appropriate time to induce apoptosis (typically 4-24 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cells and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry. Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

-

Evaluate the dose-dependent reduction in the apoptotic cell population in the presence of the inhibitor.

Experimental Workflow for Characterizing a Novel Peptide Inhibitor

Caption: A structured workflow for the comprehensive evaluation of a novel peptide-based caspase inhibitor.

Part 4: Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized for clear interpretation and comparison.

Table 1: Inhibitory Profile of Representative Peptide-Based Caspase Inhibitors

| Inhibitor | Target Caspases | Typical IC50 / Ki | Key Characteristics | Reference |

| Z-VAD-FMK | Pan-caspase (broad spectrum) | 25-400 nM | Irreversible, cell-permeable, widely used to demonstrate caspase-dependence. | [1][3] |

| Z-DEVD-FMK | Caspase-3, -7 | ~0.2-10 nM | Specific, irreversible inhibitor of executioner caspases. | [3][5] |

| Ac-DEVD-CHO | Caspase-3, -7 | Ki: ~0.2-0.3 nM | Potent, reversible aldehyde inhibitor. | [3][5] |

| Q-VD-OPh | Pan-caspase | 25-400 nM | Potent, irreversible, with improved stability and reduced non-specific effects compared to Z-VAD-FMK. | [3][5] |

Note: The inhibitory constants (IC50 or Ki) are highly dependent on the assay conditions. The values presented here are for comparative purposes.

Conclusion

N-α-benzyloxycarbonyl-N-methyl-L-valine (Z-N-Me-Val-OH) and its peptide derivatives represent a class of molecules with significant potential for the modulation of apoptosis through caspase inhibition. A thorough understanding of their mechanism of action, coupled with rigorous experimental validation, is crucial for their application in both basic research and therapeutic development. The protocols and frameworks provided in this guide offer a robust starting point for scientists aiming to investigate the biological activity of these and similar compounds. By systematically characterizing their inhibitory profile and cellular effects, researchers can effectively harness these powerful tools to unravel the complexities of programmed cell death.

References

-

MBL International. (n.d.). Caspase-3 inhibitor Z-DEVD-FMK. Sanbio. Retrieved from [Link]

- Vercammen, D., Beyaert, R., Denecker, G., Goossens, V., Van Loo, G., Declercq, W., & Fiers, W. (1998). Inhibition of caspases increases the sensitivity of L929 cells to necrosis mediated by tumor necrosis factor. Journal of Experimental Medicine, 187(9), 1477–1485.

-

MBL Life Science. (n.d.). Caspase-3 inhibitor Z-DEVD-FMK. Retrieved from [Link]

-

InvivoGen. (n.d.). Z-VAD-FMK - Pan-Caspase inhibitor. Retrieved from [Link]

-

Chemsrc. (n.d.). H-N-Me-Val-OH.Hcl | CAS#:2480-23-1. Retrieved from [Link]

-

Lab On A Chip. (n.d.). This compound - 1g. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Z-D-Val-OH [1685-33-2]. Retrieved from [Link]

-

RayBiotech. (n.d.). N-Me-Val-OH.HCl. Retrieved from [Link]

- Kim, J. H., & Kim, B. S. (2016). Effects of a broad-spectrum caspase inhibitor, Z-VAD(OMe)-FMK, on viral hemorrhagic septicemia virus (VHSV) infection-mediated apoptosis and viral replication. Journal of Fish Diseases, 39(2), 225–231.

- Ohno, T., et al. (1995). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values.

- Alnemri, E. S., & Litwack, G. (1990). Apoptosis: mode of cell death induced in T cell leukemia lines by dexamethasone and other agents. Journal of Steroid Biochemistry and Molecular Biology, 36(5), 261–273.

-

PubChem. (n.d.). SID 386053814. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). L-Valine. National Center for Biotechnology Information. Retrieved from [Link]

- There is no direct reference for this in the provided search results.

- Darzynkiewicz, Z., Pozarowski, P., & Wlodkowic, D. (2008).

- Galluzzi, L., Joza, N., Tasdemir, E., & Kroemer, G. (2008). No death without life: vital functions of apoptotic effectors.

- Kim, S. O., et al. (2011). Induction of apoptosis by ethanol extract of Prunus mume in U937 human leukemia cells through activation of caspases. Oncology Reports, 26(4), 903–908.

- This reference is not relevant to the scientific content.

- This reference is not relevant to the scientific content.

- This reference is not relevant to the scientific content.

-

Aapptec Peptides. (n.d.). Fmoc-MeVal-OH [84000-11-3]. Retrieved from [Link]

- This reference is not relevant to the scientific content.

- This reference is not relevant to the scientific content.

Sources

Part 1: Deconstruction of a Modern Synthetic Building Block: Z-D-N-Me-Val-OH

An in-depth analysis of public chemical databases, academic literature, and supplier catalogs indicates that "z-d-n-Me-val-oh" is not a standard or widely recognized chemical identifier. The nomenclature most closely corresponds to a protected amino acid derivative: N-Benzyloxycarbonyl-D-N-methylvaline , which is systematically abbreviated as This compound .

This compound is not a therapeutic agent or a molecule with a distinct "discovery" in the traditional sense. Instead, it is a specialized chemical building block, a component used in the multi-step synthesis of more complex molecules, primarily peptides and peptidomimetics.

This technical guide, therefore, deviates from a historical narrative of a singular discovery. It focuses on the scientific rationale and technical applications of this compound, providing researchers and drug development professionals with a deeper understanding of its role and utility in modern medicinal chemistry.

The significance of this compound lies not in its intrinsic biological activity, but in the specific chemical and stereochemical properties it imparts to a target molecule. Its structure is a deliberate combination of four key features, each chosen to solve specific challenges in peptide and drug design.

The Valine Side Chain: Steric Hindrance and Lipophilicity

The core of the molecule is the amino acid valine, characterized by its isopropyl side chain. This bulky, non-polar group influences the conformation of a peptide chain, creating steric hindrance that can limit conformational flexibility.

-

Causality in Experimental Design: The choice of a valine residue is often intentional to introduce a specific "bend" or "turn" in a peptide backbone. In drug design, this can be used to lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target. The lipophilic nature of the isopropyl group can also improve membrane permeability, a critical factor for oral bioavailability.

The D-Configuration: Engineering for Stability

The "D" in the name signifies that this is the D-stereoisomer of the amino acid, the mirror image of the naturally occurring L-valine.

-

Expertise & Trustworthiness: Proteolytic enzymes, which are responsible for degrading proteins and peptides in the body, are highly specific for L-amino acids. By incorporating a D-amino acid like D-valine into a peptide therapeutic, scientists can render the peptide resistant to enzymatic degradation. This dramatically increases the molecule's half-life in the bloodstream, a crucial parameter for drug efficacy. The decision to use a D-isomer is a foundational strategy in designing long-lasting peptide drugs.

N-Methylation: Modulating Conformation and Bioavailability

The "N-Me" indicates that a methyl group is attached to the nitrogen atom of the amino acid backbone. This seemingly minor modification has profound consequences.

-

Causality in Experimental Design:

-

Conformational Control: N-methylation removes the hydrogen atom from the amide nitrogen, preventing it from acting as a hydrogen bond donor. This disrupts the formation of secondary structures like alpha-helices and beta-sheets, favoring specific "cis" amide bond conformations and inducing turns. This provides chemists with another tool to control the three-dimensional shape of the molecule.

-

Increased Lipophilicity: The addition of a methyl group increases the molecule's overall lipophilicity, which can enhance its ability to cross cell membranes.

-

Enhanced Proteolytic Resistance: The N-methyl group can sterically hinder the approach of proteases, further protecting the peptide bond from cleavage and contributing to a longer biological half-life.

-

The Benzyloxycarbonyl (Z) Group: A Classic Protecting Strategy

The "Z" group (or Cbz) is a protecting group for the amine. In peptide synthesis, the amino group of one amino acid must be temporarily "capped" or "protected" to prevent it from reacting with itself while its carboxylic acid end is being coupled to the next amino acid in the sequence.

-

Authoritative Grounding: The benzyloxycarbonyl group is one of the foundational protecting groups in organic chemistry, introduced by Max Bergmann and Leonidas Zervas in 1932. Its selection is based on its stability under a wide range of reaction conditions and, crucially, its clean removal (deprotection) by hydrogenolysis (reaction with hydrogen gas and a palladium catalyst), which typically does not harm the rest of the peptide structure.

The logical relationship between these components is illustrated below.

Caption: Logical flow from structural features of this compound to desired drug properties.

Part 2: Synthesis and Application Workflow

The "history" of this compound is written in the laboratory, through its synthesis and subsequent use.

General Synthesis Protocol for this compound

The synthesis of this building block is a multi-step process that requires careful control of reagents and conditions. While numerous variations exist, a common, illustrative pathway is outlined below.

Workflow: Synthesis of this compound

An In-Depth Technical Guide to the Physical and Chemical Properties of Z-D-N-Me-Val-OH

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-methylated amino acids are a critical class of non-natural amino acids that offer significant advantages in peptidomimetic and drug design. The strategic incorporation of a methyl group on the amide nitrogen atom of an amino acid residue can profoundly influence the resulting peptide's conformation, proteolytic stability, and pharmacokinetic profile. This guide focuses on a specific and important derivative: N-Carbobenzyloxy-N-methyl-D-valine (Z-D-N-Me-Val-OH). The presence of the D-enantiomer of valine, combined with N-methylation and the benzyloxycarbonyl (Z) protecting group, makes this compound a valuable building block for constructing peptides with unique structural and biological properties. This document provides a comprehensive overview of its physical and chemical properties, detailed methodologies for its synthesis and characterization, and insights into its applications in contemporary drug discovery and development.

Compound Profile: this compound

Chemical Structure:

Figure 1. Chemical structure of this compound.

Systematic Name: (2R)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid[1][2]

CAS Number: 53978-73-7[1][3][4]

Molecular Formula: C₁₄H₁₉NO₄[1][3][4][]

Molecular Weight: 265.31 g/mol

This molecule is a derivative of the amino acid D-valine, where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group and also bears a methyl substituent. The D-configuration at the alpha-carbon is a key feature, often introduced to enhance resistance to enzymatic degradation and to explore novel conformational spaces in peptides.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and purification.

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Melting Point | 68-70 °C (for L-enantiomer) | |

| Boiling Point | 206.9 °C at 760 mmHg (estimated) | [1][2] |

| Density | 0.995 g/cm³ | [1][2] |

| Solubility | Soluble in organic solvents. | [1] |

| Storage Temperature | 2-8 °C, sealed in a dry, dark place. | [6] |

Note on Melting Point: The provided melting point is for the L-enantiomer, Z-L-N-Me-Val-OH. Enantiomers have identical physical properties in a non-chiral environment, so the melting point of the D-enantiomer is expected to be the same. However, experimental verification is always recommended.

Recommended Solvents for Dissolution:

-

Good: Dichloromethane (DCM), Chloroform (CHCl₃), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Partial/Moderate: Methanol (MeOH), Ethanol (EtOH)

-

Poor/Insoluble: Water, Hexanes

The choice of solvent will depend on the specific application, such as the reaction conditions for peptide coupling or the mobile phase for chromatographic purification.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from the commercially available D-valine. The following is a representative protocol based on established methods for the N-protection and N-methylation of amino acids.

Overall Synthetic Workflow:

Figure 2. General synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Part 1: Synthesis of N-Carbobenzyloxy-D-valine (Z-D-Val-OH)

This step involves the protection of the amino group of D-valine using benzyl chloroformate (Cbz-Cl or Z-Cl) under Schotten-Baumann conditions.

-

Dissolution: Dissolve D-valine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Protection Reaction: Add benzyl chloroformate (1.1 equivalents) dropwise to the cold, stirring solution, ensuring the temperature remains below 5 °C. Simultaneously, add a 2 M aqueous solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture between 9 and 10.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol. Acidify the aqueous layer to a pH of approximately 2 with a 1 M aqueous solution of hydrochloric acid.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. Recrystallize the crude Z-D-Val-OH from a suitable solvent system, such as ethyl acetate/hexanes, to obtain the pure product.

Part 2: Synthesis of N-Carbobenzyloxy-N-methyl-D-valine (this compound)

This step involves the methylation of the protected amino acid.

-

Preparation: To a solution of Z-D-Val-OH (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (2.2 equivalents) portion-wise.

-

Methylation: After the evolution of hydrogen gas ceases, add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.

-

Reaction and Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Acidify the mixture with 1 M hydrochloric acid to a pH of 2-3.

-

Extraction: Extract the product into ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Spectroscopic and Chromatographic Characterization

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H-NMR Spectroscopy: A representative ¹H-NMR spectrum of this compound is available from some suppliers[1]. The expected signals are:

-

Aromatic Protons (Z-group): A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

-

Benzyl Protons (Z-group): A singlet at approximately 5.1-5.2 ppm corresponding to the two benzylic protons.

-

Alpha-Proton (Valine): A doublet in the range of 4.0-4.5 ppm.

-

N-Methyl Protons: A singlet at around 2.8-3.0 ppm.

-

Beta-Proton (Valine): A multiplet in the range of 2.0-2.3 ppm.

-

Gamma-Protons (Valine): Two doublets in the range of 0.8-1.1 ppm, corresponding to the two diastereotopic methyl groups of the isopropyl side chain.

-

Carboxylic Acid Proton: A broad singlet at a chemical shift greater than 10 ppm, which may not always be observed depending on the solvent and concentration.

¹³C-NMR Spectroscopy: The expected signals in the ¹³C-NMR spectrum include:

-

Carbonyl Carbons: Resonances for the carboxylic acid and the carbamate carbonyls in the range of 170-180 ppm and 155-160 ppm, respectively.

-

Aromatic Carbons: Signals for the phenyl ring carbons between 127-137 ppm.

-

Benzylic Carbon: A signal around 67 ppm.

-

Alpha-Carbon: A resonance in the range of 60-65 ppm.

-

N-Methyl Carbon: A signal around 30-35 ppm.

-

Beta-Carbon: A resonance in the range of 30-35 ppm.

-

Gamma-Carbons: Signals for the isopropyl methyl carbons around 18-20 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 266.3. In negative ion mode, the [M-H]⁻ peak would be observed at m/z 264.3.

-

Fragmentation Pattern: Common fragmentation patterns for Z-protected amino acids include the loss of the benzyl group (m/z 91) and the loss of CO₂ from the carboxylic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of protected amino acids.

-

Stationary Phase: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system.

-

Detection: UV detection at 214 nm and 254 nm.

The retention time will depend on the specific column and gradient conditions. The purity is determined by integrating the area of the product peak relative to the total area of all peaks.

Chemical Properties and Reactivity

Stability

-

Acid Stability: The Z-group is generally stable to mild acidic conditions. However, it can be cleaved by strong acids such as HBr in acetic acid.

-

Base Stability: The Z-group is stable to basic conditions, making it compatible with Fmoc-based solid-phase peptide synthesis (SPPS) deprotection steps.

-

Storage: this compound is a stable solid that should be stored in a cool, dry, and dark place to prevent degradation[6].

Reactivity

The primary reactive sites of this compound are the carboxylic acid group and the Z-protecting group.

-

Carboxylic Acid Activation and Coupling: The carboxylic acid can be activated using standard coupling reagents (e.g., HBTU, HATU, DIC/HOBt) to form an amide bond with the N-terminus of a growing peptide chain. The N-methylation can sometimes hinder the coupling reaction due to steric hindrance, potentially requiring longer reaction times or more potent coupling reagents.

-

Deprotection of the Z-group: The benzyloxycarbonyl group is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst). This deprotection method is clean and efficient, yielding toluene and carbon dioxide as byproducts.

Deprotection Workflow:

Figure 3. Deprotection of the Z-group via catalytic hydrogenolysis.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in several areas of research and drug development.

-

Peptide and Peptidomimetic Synthesis: The primary application of this compound is as a building block in the synthesis of peptides and peptidomimetics[1]. The incorporation of N-methylated amino acids can:

-

Increase Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, thereby increasing the half-life of the peptide in biological systems.

-

Modulate Conformation: The presence of the N-methyl group restricts the rotation around the Cα-N bond and can favor a cis-amide bond conformation, influencing the secondary structure of the peptide.

-

Enhance Membrane Permeability: N-methylation can increase the lipophilicity of a peptide, which may improve its ability to cross cell membranes.

-

-

Drug Discovery: The use of D-amino acids and N-methylated residues is a common strategy in drug discovery to develop more potent and stable peptide-based therapeutics. This compound can be incorporated into peptide sequences to probe structure-activity relationships and to optimize the pharmacokinetic properties of lead compounds.

-

Chiral Building Block: As a chiral molecule, this compound can be used as a starting material or intermediate in the asymmetric synthesis of complex natural products and other biologically active molecules.

Conclusion

This compound is a specialized amino acid derivative with significant potential in the fields of peptide chemistry and drug discovery. Its unique combination of a D-amino acid core, an N-methyl group, and a Z-protecting group provides a powerful tool for the design and synthesis of novel peptides with enhanced stability and tailored biological activity. A thorough understanding of its physical and chemical properties, as outlined in this guide, is crucial for its successful application in the laboratory and in the development of next-generation therapeutics.

References

-

Shanghai Plus Bio-Sci&Tech Co.,Ltd. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

-

Capot Chemical Co., Ltd. (n.d.). 53978-73-7 | this compound. Retrieved January 18, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of Z-D-N-Me-Val-OH in Different Solvents

Abstract

Introduction to Z-D-N-Me-Val-OH and the Critical Role of Solubility

This compound, or N-Benzyloxycarbonyl-N-methyl-D-valine, is a chiral building block frequently employed in the synthesis of peptides and peptidomimetics. Its structure incorporates three key features that significantly influence its solubility:

-

The D-Valine backbone: The isopropyl side chain of valine imparts a degree of hydrophobicity.

-

The N-methyl group: N-methylation of the peptide backbone is a common strategy to enhance metabolic stability and cell permeability of peptides. However, it also increases hydrophobicity by removing the hydrogen bond donor capability of the amide nitrogen.[1]

-

The Benzyloxycarbonyl (Z or Cbz) protecting group: This bulky, aromatic group is highly hydrophobic and a key determinant of the molecule's overall solubility profile, significantly reducing its affinity for aqueous media.[2]

The solubility of a compound like this compound is a critical parameter at multiple stages of research and development. In peptide synthesis, efficient coupling reactions depend on the complete dissolution of the amino acid derivative in the reaction solvent. During purification, typically by chromatography, solubility in the mobile phase is essential. Finally, for compounds intended for biological screening, solubility in aqueous buffers, often with a small percentage of an organic co-solvent, is a prerequisite for obtaining meaningful data.

Physicochemical Principles Governing Solubility

The adage "like dissolves like" is the foundational principle of solubility. The solubility of this compound in a given solvent is dictated by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Due to the presence of the hydrophobic Z-group and the N-methylated valine side chain, this compound is predicted to have low solubility in polar protic solvents like water. The energy required to break the strong hydrogen bonding network of water to accommodate the large, non-polar solute is not sufficiently compensated by favorable solute-solvent interactions.

Conversely, the molecule is expected to be more soluble in organic solvents that can engage in favorable van der Waals interactions with the benzyloxycarbonyl group and the hydrocarbon portions of the molecule. The polarity of the solvent will play a key role; highly non-polar solvents may not effectively solvate the more polar carboxylic acid group, while polar aprotic solvents that can act as hydrogen bond acceptors are likely to be effective.

Studies on the effect of N-methylation on amino acid solubility have shown that it generally increases lipophilicity.[3][4] While some research suggests N-methylation can, in some contexts, improve aqueous solubility, the dominant effect of the large, hydrophobic Z-group on this compound likely counteracts this.[3][4]

Predicted and Comparative Solubility Data

While direct, experimentally determined solubility data for this compound is scarce, we can infer its likely solubility profile from structurally related compounds. The following table presents solubility data for N,N-Dimethyl-L-Valine, a molecule that shares the N-alkylated valine core, alongside a qualitative prediction for this compound based on its structural features.

| Solvent | Chemical Class | Predicted Solubility of this compound | Comparative Data: N,N-Dimethyl-L-Valine Solubility (mg/mL)[5] |

| Water | Polar Protic | Poorly Soluble | ~10 (as part of a Phosphate-Buffered Saline, pH 7.2) |

| Methanol | Polar Protic | Slightly to Moderately Soluble | Slightly Soluble[5] |

| Ethanol | Polar Protic | Moderately Soluble | ~10[5] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | ~10[5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | ~5[5] |

| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | Not available |

| Dichloromethane (DCM) | Non-polar | Moderately to Sparingly Soluble | Not available |

| Tetrahydrofuran (THF) | Non-polar | Moderately Soluble | Not available |

Rationale for Predictions:

-

Water: The overwhelming hydrophobicity of the Z-group will lead to poor aqueous solubility.

-

Alcohols (Methanol, Ethanol): These solvents have both polar (hydroxyl group) and non-polar (alkyl chain) character, allowing them to interact with both the carboxylic acid and the hydrophobic parts of the molecule, leading to moderate solubility.

-

Polar Aprotic Solvents (DMF, DMSO): These are excellent solvents for a wide range of organic molecules. Their ability to act as hydrogen bond acceptors and their large dipole moments allow them to effectively solvate both the polar and non-polar regions of this compound. For highly hydrophobic N-methylated peptides, DMSO is often a recommended starting solvent.[6]

-

Non-polar Solvents (DCM, THF): These solvents will readily solvate the hydrophobic Z-group but may be less effective at solvating the polar carboxylic acid, potentially limiting overall solubility compared to polar aprotic solvents.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[5] It involves generating a saturated solution of the compound in the solvent of interest at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (high purity grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Thermostatic shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches equilibrium saturation.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed to permit the excess solid to sediment. For more complete separation, centrifuge the vials at a moderate speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining undissolved solid.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions by a suitable analytical method, such as HPLC.

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Diagram of the Experimental Workflow

Caption: Isothermal shake-flask method workflow.

Causality in Experimental Design and Troubleshooting

-

Why excess solid? To ensure the solution is truly saturated and in equilibrium with the solid phase.

-

Why constant temperature? Solubility is temperature-dependent. A constant temperature ensures reproducible and accurate results.

-

Why 24-72 hours of shaking? To allow sufficient time for the dissolution process to reach equilibrium. The exact time may need to be determined empirically.

-

Why filtration? To remove any microscopic undissolved particles that could lead to an overestimation of solubility.

-

Troubleshooting: Low Solubility in Aqueous Buffers: For biological assays, if the solubility in aqueous buffers is too low, the use of a co-solvent like DMSO or ethanol is recommended.[6] A common approach is to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer. Care must be taken as high concentrations of organic solvents can be detrimental to biological systems.

Conclusion

This compound, by virtue of its N-terminal benzyloxycarbonyl protecting group and N-methylated backbone, is predicted to be a hydrophobic molecule with limited aqueous solubility. Its solubility is expected to be highest in polar aprotic solvents such as DMF and DMSO, and moderate in alcohols like ethanol. For researchers and drug development professionals, a thorough understanding of these solubility characteristics is essential for the successful application of this important building block. In the absence of definitive published data, the isothermal shake-flask method provides a robust and reliable means of determining its solubility in any solvent of interest, enabling the optimization of reaction conditions, purification protocols, and formulation strategies.

References

- The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry (RSC Publishing).

- Technical Support Center: Overcoming Solubility Challenges of N-Methyl

- An In-depth Technical Guide to the Solubility of N,N-Dimethyl-L-Valine in Organic Solvents. Benchchem.

- The effect of N-methylation of amino acids (Ac-X-OMe)

- N-Methyl-L-valine. MedChemExpress.

- Technical Support Center: Enhancing the Solubility of Highly N-Methyl

- Amino Acid Deriv

- Z - Benzyloxycarbonyl. Bachem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bachem.com [bachem.com]

- 3. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A-Z Guide to Therapeutic Target Identification for Novel Modified Amino Acids: A Case Study of Z-D-N-Me-Val-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel therapeutic targets is a cornerstone of modern drug development. Modified amino acids and peptide analogs represent a promising, yet challenging, class of molecules. Their unique structural features, such as stereochemistry, N-methylation, and protecting groups, can confer enhanced stability, cell permeability, and target specificity. However, these same modifications often obscure their precise molecular targets and mechanisms of action. This in-depth guide provides a comprehensive, scientifically-grounded framework for the systematic identification and validation of therapeutic targets for a novel compound, using the N-protected, N-methylated D-amino acid Z-D-N-Me-Val-OH as a central case study. We will delve into the strategic rationale behind experimental choices, provide detailed, field-tested protocols, and synthesize the data into a cohesive target validation workflow.

Introduction: Deconstructing this compound

The compound this compound is a structurally distinct molecule with several key features that inform our initial hypotheses about its potential biological roles:

-

D-Amino Acid Core (D-Valine): The presence of a D-amino acid, as opposed to the canonical L-amino acids, immediately suggests resistance to degradation by common proteases. This enhanced stability is a desirable property for therapeutic candidates.

-

N-Methylation: The methylation of the amide nitrogen (-N-Me-) is a well-established strategy in medicinal chemistry to improve metabolic stability and membrane permeability.[1][2] This modification can also influence conformational flexibility and binding affinity for target proteins.

-

Benzyloxycarbonyl (Z) Group: The "Z" group is a common carbamate protecting group used in peptide synthesis. While often considered a synthetic handle, its presence in a final compound can contribute to binding interactions, particularly through hydrophobic or aromatic contacts.

-